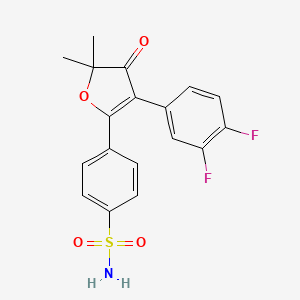
4-(3-(3,4-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(3,4-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide is a complex organic compound with a unique structure that includes a difluorophenyl group, a dimethyl-substituted furanone ring, and a benzenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3,4-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the 3,4-difluorophenyl intermediate, which is then reacted with other reagents to form the final compound. The reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(3,4-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Applications De Recherche Scientifique
4-(3-(3,4-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.
Biology: It may have potential as a bioactive compound, interacting with specific biological targets.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-(3-(3,4-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Difluorophenylboronic acid: A related compound with a similar difluorophenyl group.
N-(3,4-Difluorophenyl)-4-(methylthio)benzenesulfonamide: Another sulfonamide derivative with similar structural features.
Uniqueness
What sets 4-(3-(3,4-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness could make it particularly valuable in specific applications, such as targeted drug development or the creation of novel materials.
Propriétés
Formule moléculaire |
C18H15F2NO4S |
|---|---|
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
4-[3-(3,4-difluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H15F2NO4S/c1-18(2)17(22)15(11-5-8-13(19)14(20)9-11)16(25-18)10-3-6-12(7-4-10)26(21,23)24/h3-9H,1-2H3,(H2,21,23,24) |
Clé InChI |
PNYFNOIRFKMXNL-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC(=C(C=C3)F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


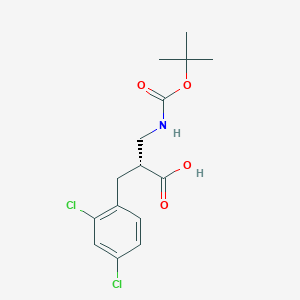
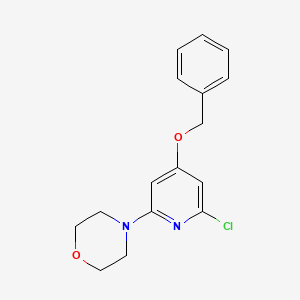
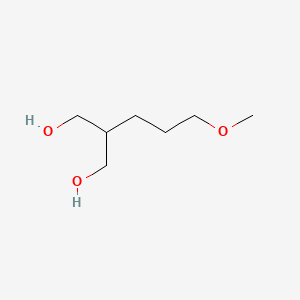

![Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester](/img/structure/B13981307.png)
![Methyl 2-(1-methyl-1H-pyrazol-4-yl)-8-(methylthio)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13981314.png)
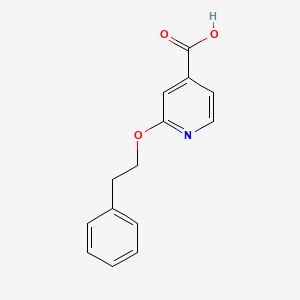
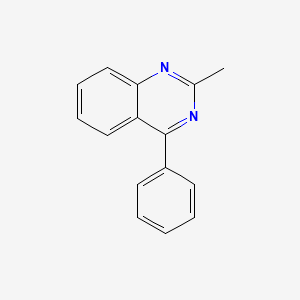
![2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one](/img/structure/B13981325.png)
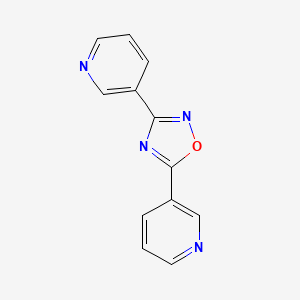
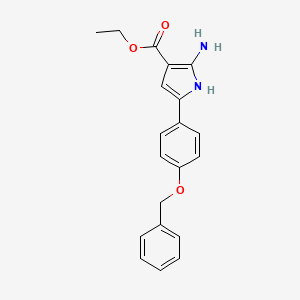
![N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B13981339.png)
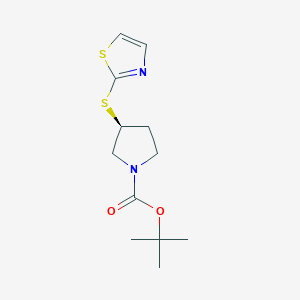
![Ethyl [4-(diethylamino)phenyl]acetate](/img/structure/B13981348.png)
